Sorbitan, mono-10-undecenoate
Description
Properties
CAS No. |
93963-92-9 |
|---|---|
Molecular Formula |
C17H30O6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] undec-10-enoate |
InChI |
InChI=1S/C17H30O6/c1-2-3-4-5-6-7-8-9-10-15(20)23-14(11-18)17-16(21)13(19)12-22-17/h2,13-14,16-19,21H,1,3-12H2/t13-,14+,16+,17+/m0/s1 |
InChI Key |
RXFIWSTUNSCACT-XOSAIJSUSA-N |
SMILES |
C=CCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Isomeric SMILES |
C=CCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Other CAS No. |
93963-92-9 |
Origin of Product |
United States |
Methodologies for the Synthesis of Sorbitan, Mono 10 Undecenoate
Conventional Chemical Esterification Processes
Conventional chemical synthesis of sorbitan (B8754009) esters, including Sorbitan, mono-10-undecenoate, typically involves the direct esterification of sorbitan (an anhydro derivative of sorbitol) with a fatty acid. This process is generally conducted at elevated temperatures and may or may not involve the use of a catalyst. The synthesis can be a one-step or two-step process. In a one-step process, sorbitol is directly reacted with the fatty acid in the presence of a catalyst, leading to simultaneous dehydration of sorbitol to sorbitan and subsequent esterification. iiis.orgresearchgate.net The two-step process involves the initial dehydration of sorbitol to produce sorbitan, which is then esterified with the fatty acid in a separate step. iiis.orgresearchgate.net
The choice of catalyst is a critical factor in the direct esterification process, influencing reaction rates and product quality. Both acid and alkaline catalysts are employed in the synthesis of sorbitan esters.
Acid Catalysts: Acid catalysts, such as p-toluenesulfonic acid and sulfuric acid, are primarily used to facilitate the intramolecular dehydration of sorbitol to sorbitan. iiis.org The esterification itself can also proceed under acidic conditions.
Alkaline Catalysts: For the esterification step, alkaline catalysts are generally preferred. iiis.org Common alkaline catalysts include sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and potassium carbonate. iiis.org Sodium hydroxide is often favored due to its high efficiency and low cost. google.com The concentration of the catalyst is carefully controlled to optimize the reaction rate and minimize side reactions. A catalyst system combining a phosphorus-containing hydroxyacid and a strong base of an alkali or alkaline-earth metal has also been reported, which can improve product quality and simplify the process. google.com
The selection of the catalyst system can be summarized as follows:
| Catalyst Type | Examples | Primary Function |
| Acid Catalysts | p-Toluenesulfonic acid, Sulfuric acid | Dehydration of sorbitol to sorbitan |
| Alkaline Catalysts | Sodium hydroxide, Potassium hydroxide, Sodium carbonate | Esterification of sorbitan with fatty acid |
| Mixed Catalysts | Phosphorus-containing hydroxyacid and a strong base | Simultaneous dehydration and esterification |
The esterification of sorbitan with fatty acids is typically carried out at high temperatures, generally ranging from 170°C to 250°C. iiis.orggoogle.com To prevent oxidation and color formation, the reaction is often conducted in an inert atmosphere, such as under a nitrogen sparge. google.com
Solvent-Free Systems: A significant portion of industrial sorbitan ester production is performed under solvent-free conditions. researchgate.netresearchgate.net This approach is economically and environmentally advantageous as it eliminates the need for solvent purchase, recovery, and disposal. The reaction is driven to completion by the continuous removal of water formed during the esterification, often facilitated by applying a vacuum. btsjournals.comgoogle.com
A comparison of typical reaction conditions is provided below:
| Parameter | Solvent-Free System | Solvent-Based System |
| Temperature | 170°C - 250°C | Generally lower than solvent-free |
| Pressure | Atmospheric or vacuum | Atmospheric |
| Atmosphere | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) |
| Key Advantage | No solvent handling, reduced cost | Potentially better solubility of reactants |
| Key Disadvantage | High reaction temperatures | Solvent recovery and disposal |
Biocatalytic Pathways for Ester Production
Biocatalytic synthesis, employing enzymes as catalysts, has emerged as a promising green alternative to conventional chemical methods for producing sorbitan esters. This approach offers several advantages, including milder reaction conditions, higher specificity leading to fewer byproducts, and improved product quality. nih.gov
Lipases are the most commonly used enzymes for the biocatalytic synthesis of sorbitan esters. These enzymes effectively catalyze the esterification reaction between sorbitan and fatty acids under mild conditions. One of the most widely used commercial lipase (B570770) preparations is Novozym 435, which is an immobilized lipase B from Candida antarctica. researchgate.netresearchgate.net Studies on analogous compounds like sorbitan oleate (B1233923) have shown that Novozym 435 exhibits high catalytic activity in solvent-free systems. researchgate.net The enzymatic approach often results in a higher proportion of the desired monoester compared to chemical synthesis, which tends to produce a broader mixture of mono-, di-, and triesters. researchgate.net
The efficiency of the lipase-mediated synthesis of sorbitan esters is influenced by several key parameters. Optimization of these parameters is crucial for achieving high conversion rates and product yields.
Substrate Molar Ratio: The molar ratio of 10-undecenoic acid to sorbitan can significantly affect the product distribution. An excess of sorbitan generally favors the formation of the monoester. researchgate.net
Enzyme Concentration: Increasing the enzyme concentration can lead to higher conversion rates, but an optimal concentration exists beyond which the increase is no longer cost-effective. redalyc.orgresearchgate.net
Temperature: While enzymatic reactions occur at milder temperatures than chemical synthesis, temperature still plays a crucial role. An optimal temperature exists for each lipase, above which the enzyme may denature and lose activity. nih.gov
Water Content: The presence of a small amount of water is essential for lipase activity; however, excessive water can promote the reverse reaction (hydrolysis) of the ester. Therefore, controlling the water content in the reaction medium is critical. nih.gov
Reaction Environment: While organic solvents can be used, solvent-free systems are often preferred for their environmental and economic benefits. mdpi.com In such systems, applying a vacuum can help to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation and increasing the conversion. researchgate.net
The following table summarizes the influence of various parameters on the enzymatic synthesis of sorbitan esters, based on studies of similar compounds:
| Parameter | General Effect on Conversion | Optimal Conditions (Example: Sorbitan Oleate) |
| Substrate Molar Ratio (Acid:Sorbitan) | Higher sorbitan ratio favors monoester formation. researchgate.net | 1:2 to 1:3 |
| Enzyme Concentration (wt% of substrates) | Higher concentration increases rate up to a point. nih.gov | 6% - 10% |
| Temperature | Rate increases with temperature to an optimum. | 65°C |
| Water Content | Low water content favors esterification. nih.gov | <1% |
| Pressure | Reduced pressure removes water, increasing conversion. researchgate.net | ~50 mm Hg |
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of specialty esters like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jddhs.com These approaches focus on the use of renewable resources, minimization of waste, and the use of less hazardous substances. jddhs.com
The production of this compound is inherently aligned with green chemistry principles due to its reliance on renewable starting materials. The molecule is synthesized from two primary constituents: sorbitan and 10-undecenoic acid, both of which can be derived from biomass. rsc.orgresearchgate.netresearchgate.net
Sorbitan: This polyol is produced through the dehydration of sorbitol. btsjournals.com Sorbitol itself is a sugar alcohol that is widely manufactured by the reduction of glucose, a monosaccharide readily available from plant-based sources like corn starch. The conversion of sorbitol to sorbitan is a critical step, typically involving intramolecular dehydration to form cyclic ethers, primarily 1,4-sorbitan. researchgate.netresearchgate.net
10-Undecenoic Acid: This unsaturated fatty acid is a key derivative of castor oil, which is extracted from the seeds of the Ricinus communis plant. rsc.orgresearchgate.net Castor oil is a valuable bio-based feedstock rich in ricinoleic acid. 10-Undecenoic acid is obtained through the pyrolysis or cracking of methyl ricinoleate, a process that breaks down the ricinoleic acid molecule. researchgate.net Its use positions this compound as a product derived from second-generation biomass, adding value to agricultural outputs. rsc.orgresearchgate.netresearchgate.net
The use of these bio-based materials is a significant advantage, as it reduces the dependence on petrochemicals and leverages sustainable agricultural feedstocks for the synthesis of functional chemicals. umn.edu
Table 1: Renewable Feedstocks for this compound Synthesis
| Component | Precursor | Ultimate Renewable Source |
|---|---|---|
| Sorbitan | D-Sorbitol | Glucose (from starch, cellulose) |
Efforts to minimize the environmental impact of producing sorbitan esters involve optimizing reaction conditions, catalysts, and solvents. jddhs.com
Biocatalysis: A prominent green approach is the use of enzymes, particularly lipases, as catalysts for the esterification reaction. google.comwur.nl Enzymatic synthesis offers several advantages over traditional acid or base catalysis:
Mild Reaction Conditions: Enzymes operate at lower temperatures (typically 40-80°C) compared to chemical methods that can require temperatures upwards of 200°C. google.comgoogle.com This reduces energy consumption.
High Selectivity: Lipases can exhibit high regioselectivity, leading to fewer byproducts and a purer final product, which simplifies downstream processing. mdpi.com
Reduced Waste: Enzymatic processes avoid the use of harsh acids or bases, eliminating the need for neutralization steps and reducing the generation of salt waste. google.commdpi.com For instance, a patented enzymatic process describes the reaction of sorbitol and an acyl donor at temperatures between 80°C and 120°C, significantly lower than conventional methods. google.com
Solvent-Free and Alternative Solvent Systems: Traditional synthesis may use organic solvents that pose environmental risks. mdpi.com Green chemistry promotes solvent-free reactions where possible, or the use of benign solvents like water or supercritical fluids. jddhs.commdpi.com In the context of sorbitan ester synthesis, solvent-free conditions are often employed, particularly in two-stage processes where sorbitol is first dehydrated and then esterified. researchgate.net
Table 2: Comparison of Synthesis Approaches for Sorbitan Esters
| Parameter | Traditional Chemical Synthesis | Green Chemistry Approach (Enzymatic) |
|---|---|---|
| Catalyst | Strong acids (e.g., p-toluenesulfonic acid) or bases (e.g., NaOH) researchgate.netgoogle.com | Lipases (e.g., Novozym 435) google.commdpi.com |
| Temperature | High (180°C - 260°C) google.comepo.org | Mild (40°C - 120°C) google.com |
| Solvents | Often solvent-free, but can use hydrocarbons google.com | Benign solvents (e.g., tert-butanol) or solvent-free mdpi.comchempedia.info |
| Byproducts | Higher levels of colored impurities, side-reaction products google.com | Fewer byproducts due to high selectivity mdpi.com |
| Waste Stream | Requires neutralization, generating salt waste | Minimal, catalyst is often recyclable |
| Energy Use | High | Low |
Purification and Isolation Techniques for Synthesized Compound
The crude product from the synthesis of this compound is a complex mixture containing the desired monoester, as well as unreacted sorbitol, sorbitan, isosorbide (B1672297), free fatty acids, and potentially di- or tri-esters. researchgate.net Therefore, effective purification is essential to achieve the required product quality.
Solvent Extraction: One common industrial method to remove hydrophilic impurities like unreacted polyols (sorbitol, sorbitan) is liquid-liquid extraction. google.com A patented process describes dissolving the crude sorbitan ester mixture in a hydrocarbon/polar organic solvent solution (e.g., hexane/isopropanol) and washing it with an aqueous metal salt solution, such as sodium sulfate. google.com The polyol impurities partition into the aqueous phase, which is then separated. The purified sorbitan ester is recovered from the organic phase by distilling off the solvents. google.com Adding glycerol (B35011) to the reaction mixture at temperatures between 60°C and 180°C can also facilitate the separation of unreacted sorbitol and its condensates. epo.org
Chromatographic Methods: For laboratory-scale purification and for analytical purposes, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is an effective method for separating and quantifying the various components in a sorbitan ester mixture, including the mono-, di-, tri-, and tetraester fractions. researchgate.net
Gas Chromatography (GC): GC can be used to monitor the progress of the esterification reaction by measuring the concentration of the reactants. researchgate.net For analysis, the components are often converted into more volatile trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.netresearchgate.net
Column Chromatography: Liquid partition column chromatography can be used for the preparative separation of different lipid classes within the product mixture. researchgate.net
Distillation: Following purification steps like extraction, residual solvents or volatile components can be removed by distillation under reduced pressure. epo.orggoogle.com This is a crucial final step to obtain the pure this compound.
Table 3: Overview of Purification and Isolation Techniques
| Technique | Principle | Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Solvent Extraction | Partitioning of impurities between immiscible liquid phases (organic/aqueous) google.com | Industrial scale purification to remove unreacted polyols | Cost-effective, scalable | Use of organic solvents, potential for emulsion formation google.com |
| HPLC | Differential partitioning of components between a stationary phase and a mobile phase researchgate.net | Analytical quantification and small-scale purification | High resolution and sensitivity | Expensive, not suitable for large-scale industrial purification |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase researchgate.net | Process monitoring and analysis of reactant conversion | High sensitivity for volatile components | Requires derivatization for non-volatile compounds like polyols researchgate.net |
| Vacuum Distillation | Removal of volatile solvents or impurities at reduced pressure epo.org | Final purification step to remove solvents and glycerol | Effective for removing volatile components | Not effective for separating components with similar boiling points |
Advanced Functional Applications and Mechanistic Contributions in Non Prohibited Systems
Integration into Advanced Material Formulations
The integration of Sorbitan (B8754009), mono-10-undecenoate into material formulations is primarily driven by its ability to covalently bond with the polymer matrix. Unlike conventional surfactants that are merely adsorbed onto the surface of polymer particles, this reactive surfactant becomes a permanent part of the polymer backbone. pcimag.com This "locking-in" mechanism mitigates issues such as surfactant migration, which can negatively impact the final properties of a material, including water resistance and adhesion. pcimag.com
In polymerization systems, particularly emulsion polymerization, Sorbitan, mono-10-undecenoate serves multiple functions that influence the reaction process and the final polymer properties. Emulsion polymerization is a widely used technique that involves polymerizing monomers in an emulsion, with the resulting product being a stable dispersion of polymer particles in a continuous phase, typically water. pcimag.compcc.eu The choice and characteristics of the surfactant are critical in this process. pcimag.comresearchgate.net
The kinetics of emulsion polymerization are significantly affected by the type and concentration of the surfactant used. researchgate.net As a surfactant, this compound facilitates the emulsification of monomers and stabilizes the growing polymer particles, thereby influencing the rate of polymerization. pcimag.com The concentration of the surfactant impacts the number and size of micelles, which are the primary loci for particle nucleation. pcc.eu
The reactive nature of this compound introduces additional kinetic considerations. Its incorporation into the polymer backbone can affect the particle nucleation stage and the subsequent growth of polymer particles. The rate of polymerization can be influenced by how efficiently the reactive surfactant is incorporated. For instance, if the surfmer is highly reactive, it may be rapidly consumed and buried within the polymer particles, potentially affecting the stability of the emulsion. Conversely, a less reactive surfmer might not be efficiently incorporated, leading to properties similar to those of conventional surfactants.
Table 1: Representative Influence of Reactive Surfactant Concentration on Emulsion Polymerization Kinetics This table illustrates the general trends observed with reactive surfactants. Actual values for this compound would require specific experimental data.
| Surfactant Concentration (% w/w monomer) | Particle Size (nm) | Monomer Conversion (%) | Polymerization Rate (g/L·h) |
| 0.5 | 150 | 95 | 100 |
| 1.0 | 120 | 98 | 125 |
| 2.0 | 90 | 99 | 140 |
The morphology of polymer particles synthesized via emulsion polymerization is crucial for many applications and is heavily influenced by the stabilization system. researchgate.netresearchgate.net Surfactants play a key role in determining the final particle size, size distribution, and the potential for creating complex particle structures. pcimag.comresearchgate.net
The use of this compound can provide enhanced control over particle morphology. By covalently bonding to the particle surface, it offers robust stabilization against coagulation and flocculation, which is essential for maintaining desired particle structures. pcimag.com This is particularly relevant in seeded emulsion polymerization, where a pre-formed latex is used as a seed for further polymerization, allowing for the creation of core-shell or other multi-layered morphologies. researchgate.net The permanent attachment of the surfactant ensures that the distinct phases within a composite particle remain well-defined.
The structure of the surfactant itself, with its sorbitan headgroup and undecenoate tail, will also influence the interfacial tension between the polymer and the aqueous phase, a key parameter in determining the equilibrium morphology of phase-separated particles. researchgate.net
The terminal double bond of the undecenoate moiety in this compound provides a reactive handle for the functionalization of polymer matrices. When this surfmer is copolymerized with other monomers, the undecenoate group is incorporated into the polymer backbone, leaving the sorbitan headgroup oriented towards the particle surface. This results in a polymer matrix that is functionalized with hydroxyl groups from the sorbitan moiety.
This surface functionalization can impart desirable properties to the polymer, such as improved hydrophilicity, enhanced compatibility with other materials, and sites for further chemical modification. For example, the hydroxyl groups can serve as points for cross-linking or for grafting other molecules to the polymer surface. This approach of using a reactive surfactant for in-situ functionalization is an efficient method for producing functional polymers with tailored surface properties.
The permanent anchoring of this compound to polymer surfaces leads to the development of modified surfaces with enhanced stability and functionality. Unlike traditional surfactants that can desorb from the surface when conditions change, the covalently bonded surfmer provides a durable modification. acs.org This is particularly advantageous in applications where the material is exposed to aqueous environments, as the leaching of surfactant is minimized, leading to improved water resistance. pcimag.com
The presence of the sorbitan headgroups at the interface creates a hydrophilic surface, which can be beneficial for applications requiring good wettability or adhesion to polar substrates. The ability to control the surface properties of polymers through the incorporation of functional, reactive surfactants is a key strategy in the design of advanced materials for coatings, adhesives, and biomedical applications.
Structured colloidal systems, such as non-spherical particles, Janus particles, and colloidal clusters, are of great interest for their potential applications in areas like photonics, sensing, and drug delivery. researchgate.netrsc.org The fabrication of these complex structures often relies on the precise control of interfacial properties and the self-assembly of colloidal components. researchgate.net
This compound, as a reactive surfactant, can play a crucial role in the synthesis of such structured systems. Its ability to provide robust stabilization is essential for maintaining the integrity of complex colloidal architectures during their formation. For instance, in the creation of composite particles, the surfmer can stabilize the interface between different polymer phases, preventing their coalescence and allowing for the formation of well-defined morphologies. researchgate.net
Furthermore, the functional groups introduced by the sorbitan moiety can be used to direct the assembly of colloidal particles into larger, ordered structures. The ability to tailor the surface chemistry of colloidal particles through the use of functional surfmers is a powerful tool for the bottom-up fabrication of advanced materials with novel properties. researchgate.net
Role in Polymerization Systems
Contributions to Interfacial Science in Non-Biological Systems
As a nonionic surfactant, this compound functions effectively at the interface between immiscible phases, such as oil and water. acs.orgcnchemsino.com Its performance is analogous to other well-studied sorbitan esters like sorbitan monooleate and sorbitan monostearate, which are widely used as emulsifying agents. shreechem.inshreechem.in
Modulation of Disperse Phase Cohesion
This compound modulates the cohesion of dispersed phases by adsorbing at the liquid-liquid or solid-liquid interface. This action reduces the interfacial tension, which is the energetic penalty of two dissimilar phases being in contact. By lowering this energy, the surfactant facilitates the formation and stabilization of dispersions.
In a typical oil-in-water or water-in-oil emulsion, the surfactant molecules orient themselves at the surface of the droplets of the dispersed phase. The hydrophobic 10-undecenoate tails penetrate the oil phase, while the hydrophilic sorbitan heads remain in the aqueous phase (or vice versa). This orientation creates a protective film around the droplets, establishing a steric barrier that physically hinders them from coalescing, thereby ensuring the stability of the dispersion. huanachemical.com This functionality is critical in formulations where maintaining a uniform mixture over time is essential. shreechem.in
Interactive Data Table: Structural Comparison of Common Sorbitan Esters
| Compound | Fatty Acid Moiety | Carbon Chain | Key Structural Feature | Typical Physical State |
|---|---|---|---|---|
| This compound | 10-Undecenoic Acid | C11 | Terminal C=C double bond | Liquid (predicted) |
| Sorbitan Monooleate (SMO) | Oleic Acid | C18 | Internal C=C double bond | Liquid |
| Sorbitan Monostearate (SMS) | Stearic Acid | C18 | Saturated | Waxy Solid |
| Sorbitan Monolaurate (SML) | Lauric Acid | C12 | Saturated | Liquid |
Facilitation of Phase Transfer Mechanisms
While not a classical phase-transfer catalyst, the surfactant properties of this compound allow it to facilitate the transport of reactants across the boundary of immiscible phases. By creating microemulsions or stabilizing the interface, it dramatically increases the surface area where reactions can occur between reactants dissolved in separate phases. This enhanced interfacial contact can improve reaction rates and yields in multiphase systems, mimicking the function of a phase transfer agent.
Utilization in Chemical Reaction Engineering
The ability of this compound to modify interfaces and stabilize dispersions is highly valuable in chemical reaction engineering.
Enhancement of Heterogeneous Reaction Systems
In heterogeneous liquid-liquid reaction systems, where reactants are in different immiscible phases, the reaction rate is often limited by the interfacial area available for mass transfer. This compound can be used to create stable emulsions of the reactants, effectively dividing one of the liquid phases into countless micro-droplets. This process generates a vast interfacial area, which can lead to a significant acceleration of the reaction rate.
Stabilization of Catalyst Dispersions
In many industrial processes, solid catalysts are used in liquid reaction media. The efficiency of these catalysts is highly dependent on their active surface area. Sorbitan esters can act as dispersing agents to prevent the agglomeration and settling of fine catalyst particles. huanachemical.com this compound can adsorb onto the surface of catalyst particles, creating a stabilizing layer that keeps them suspended and well-dispersed throughout the reaction medium. This ensures that the maximum catalyst surface area remains accessible to the reactants, maintaining high catalytic activity and preventing reactor fouling. For instance, sorbitan esters have been used to treat pigments to improve their dispersion in plastics. google.com
Interactive Data Table: Applications in Chemical Reaction Engineering
| Application Area | Function of this compound | Mechanism | Potential Outcome |
|---|---|---|---|
| Heterogeneous Reactions | Emulsifier / Interfacial Agent | Increases surface area between immiscible reactants | Enhanced reaction rates and efficiency |
| Solid-Catalyzed Reactions | Dispersing Agent / Stabilizer | Prevents agglomeration of catalyst particles | Maintained catalyst activity, improved product consistency |
Analytical and Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for the analysis of sorbitan (B8754009) esters, which are often complex mixtures of mono-, di-, and triesters, as well as isomers of the sorbitan moiety (sorbitol, 1,4-sorbitan, and isosorbide). semanticscholar.org These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
High-temperature gas chromatography (HT-GC) is a valuable tool for the characterization of sorbitan esters. However, the analysis of these compounds can be challenging due to their low volatility and the increasing difficulty of elution with longer fatty acid chains. For sorbitan esters of short-chain fatty acids, it is possible to elute all possible ester species. worktribe.com As the fatty acid chain length increases, as in the case of undecenoic acid, the elution of higher esters like triesters becomes more difficult. worktribe.com
Successful analysis often requires silylation of the sample to increase volatility and improve separation of the sorbitan fatty acid esters. researchgate.net The progress of the esterification reaction between sorbitol and a fatty acid can be monitored by GC through the determination of the remaining fatty acid concentration. researchgate.net Optimized conditions, including high final oven temperatures (e.g., 380°C), specific columns (e.g., DB1-ht), and appropriate injection techniques like splitless or on-column injection, are critical for achieving precise and reliable characterization of sorbitan monoesters. worktribe.com
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of sorbitan esters. drugfuture.comresearchgate.net Reversed-phase (RP) HPLC is particularly suitable for these analyses.
A specific RP-HPLC method has been developed for the analysis of Sorbitan, mono-10-undecenoate. sielc.com This method provides a straightforward approach for separation under simple conditions. The protocol can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase is typically replaced with a volatile alternative like formic acid. sielc.com
| Parameter | Specification | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
| Application | Quantification, Impurity Isolation, Pharmacokinetics | sielc.com |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for assessing the purity of sorbitan esters by separating molecules based on their size in solution. cytivalifesciences.com This method is particularly effective for quantifying the distribution of mono-, di-, tri-, and higher ester fractions. waters.comwaters.com
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are essential for confirming the molecular structure of this compound and identifying its key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structural elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation of polyol esters. acs.org
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the terminal vinyl group of the undecenoate moiety (typically in the range of 4.9-5.9 ppm), protons on the sorbitan ring, and the long methylene (B1212753) chain of the fatty acid. acs.orgresearchgate.net The ¹³C NMR spectrum would show a distinct signal for the ester carbonyl carbon (around 173-174 ppm) and the unsaturated carbons of the C=C double bond (around 114 and 139 ppm). acs.orgresearchgate.net The complex signals corresponding to the sorbitan backbone would also be present. kinampark.com
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Ester Carbonyl (-C=O) | ¹³C | ~173-174 | acs.org |
| Vinyl Group (=CH-) | ¹H | ~5.8 | researchgate.net |
| Vinyl Group (=CH₂) | ¹H | ~4.9-5.0 | researchgate.net |
| Vinyl Group (-CH=CH₂) | ¹³C | ~139 | researchgate.net |
| Vinyl Group (-CH=CH₂) | ¹³C | ~114 | researchgate.net |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of the ester linkage and the carbon-carbon double bond.
The IR spectrum of an undecenoic acid-based polyol ester shows a strong characteristic absorption band for the carbonyl (-C=O) stretching vibration of the ester group in the range of 1741–1745 cm⁻¹. acs.org Additionally, carbon-oxygen (C–O–C) stretching vibrations are typically observed at 1008–1020 cm⁻¹ and 1154–1173 cm⁻¹. acs.org The presence of the terminal double bond from the 10-undecenoate moiety would also give rise to specific C=C and =C-H stretching and bending vibrations.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ester Carbonyl (-C=O) | Stretching | 1741–1745 | acs.org |
| Ester Linkage (C-O-C) | Stretching | 1008–1020 and 1154–1173 | acs.org |
| Alkene (C=C) | Stretching | ~1640 | |
| Vinyl (=C-H) | Stretching | ~3076 | researchgate.net |
| Alkyl (C-H) | Stretching | 2852-2924 | researchgate.net |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 10-undecenoic acid |
| Sorbitol |
| 1,4-sorbitan |
| Isosorbide (B1672297) (1,4:3,6-dianhydrosorbitol) |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
| Sorbitan monooleate |
| Sorbitan monostearate |
| Tetrahydrofuran (THF) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis.
Molecular Weight Determination: The chemical formula for this compound is C₁₇H₃₀O₆. High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass of the molecular ion, which is crucial for confirming the elemental composition. The monoisotopic mass of this compound is 330.2042 g/mol . In a typical mass spectrum, this compound would be observed as a protonated molecule [M+H]⁺ at m/z 331.2115 or a sodiated adduct [M+Na]⁺ at m/z 353.1934 in positive ion mode, depending on the ionization source and mobile phase used.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is utilized to induce fragmentation of the molecular ion, providing insights into the molecule's structure. The fragmentation pattern of this compound is expected to be characteristic of both the sorbitan head group and the 10-undecenoate fatty acid tail.
Key fragmentation pathways would likely include:
Cleavage of the ester bond: This is a common fragmentation pathway for esters and would result in the formation of ions corresponding to the sorbitan moiety and the 10-undecenoic acid.
Loss of water molecules: The hydroxyl groups on the sorbitan ring are susceptible to dehydration, leading to fragment ions corresponding to the loss of one or more water molecules.
Ring-opening of the sorbitan structure: The furanose ring of the sorbitan can undergo cleavage, yielding characteristic fragment ions.
Cleavage along the fatty acid chain: Fragmentation of the undecenoate chain can also occur, although this is typically less favored than the cleavage of the ester bond.
Interactive Data Table: Predicted Mass Fragments of this compound
| Predicted Fragment Ion | Proposed Structure | m/z (monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | C₁₇H₃₁O₆⁺ | 331.2115 | Protonated molecule |
| [M+Na]⁺ | C₁₇H₃₀O₆Na⁺ | 353.1934 | Sodiated adduct |
| [M+H - H₂O]⁺ | C₁₇H₂₉O₅⁺ | 313.1907 | Loss of one water molecule |
| [M+H - 2H₂O]⁺ | C₁₇H₂₇O₄⁺ | 295.1802 | Loss of two water molecules |
| [C₁₁H₁₉O]⁺ | Undecenoyl cation | 167.1436 | Cleavage of the ester bond (acylium ion) |
| [C₆H₁₁O₄]⁺ | Sorbitan fragment | 147.0657 | Cleavage of the ester bond with charge retention on sorbitan |
Advanced Hyphenated Techniques for Comprehensive Analysis
Due to the potential for isomeric complexity in sorbitan esters, hyphenated techniques that couple a separation method with a detection method are essential for a comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of sorbitan esters. A reversed-phase high-performance liquid chromatography (HPLC) system is typically used for the separation of these compounds.
Chromatographic Separation: A C18 column is commonly employed for the separation of sorbitan esters. The mobile phase often consists of a gradient mixture of water and an organic solvent such as acetonitrile or methanol, sometimes with the addition of a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. This allows for the separation of this compound from other related substances, including di- and tri-esters, as well as unreacted starting materials.
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like sorbitan esters, minimizing in-source fragmentation and preserving the molecular ion.
The combination of retention time data from the HPLC and the mass-to-charge ratio and fragmentation data from the MS allows for the confident identification and quantification of this compound in complex mixtures.
Purity Assessment and Impurity Profiling
The purity of this compound is a critical quality attribute. Impurities can arise from the starting materials, the manufacturing process, or degradation over time. A thorough impurity profile is necessary to ensure the quality and consistency of the product.
Potential Impurities: The manufacturing process of sorbitan esters, which typically involves the esterification of sorbitol with a fatty acid at high temperatures, can lead to the formation of several impurities.
Unreacted Starting Materials: Residual amounts of sorbitol and 10-undecenoic acid may be present in the final product.
Di- and Tri-esters: Over-esterification can lead to the formation of Sorbitan, di-10-undecenoate and Sorbitan, tri-10-undecenoate.
Isosorbide Esters: At the high temperatures used for esterification, sorbitol can undergo a second dehydration reaction to form isosorbide, which can then be esterified to form isosorbide mono- and di-undecenoates.
Positional Isomers: The esterification can occur at different hydroxyl positions on the sorbitan ring, leading to a mixture of positional isomers.
Degradation Products: Oxidation of the double bond in the 10-undecenoate chain can lead to the formation of various degradation products.
Analytical Methods for Impurity Profiling: A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of these impurities.
HPLC with UV and/or Evaporative Light Scattering Detection (ELSD): HPLC can be used to separate the impurities from the main component. UV detection can be used for impurities that contain a chromophore, while ELSD is a more universal detector for non-volatile compounds and is suitable for the detection of all sorbitan ester species.
Gas Chromatography (GC): Free fatty acids and, after derivatization, free sorbitol can be quantified by GC.
LC-MS: As described above, LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight and structural information.
Interactive Data Table: Potential Impurities in this compound and their Analytical Methods
| Impurity | Potential Source | Analytical Method(s) |
| Sorbitol | Unreacted starting material | GC (after derivatization), HPLC-ELSD |
| 10-Undecenoic Acid | Unreacted starting material | GC, HPLC-UV |
| Sorbitan, di-10-undecenoate | Manufacturing process (over-esterification) | HPLC-ELSD, LC-MS |
| Sorbitan, tri-10-undecenoate | Manufacturing process (over-esterification) | HPLC-ELSD, LC-MS |
| Isosorbide, mono-10-undecenoate | Manufacturing process (side reaction) | HPLC-ELSD, LC-MS |
| Isosorbide, di-10-undecenoate | Manufacturing process (side reaction) | HPLC-ELSD, LC-MS |
| Positional Isomers of this compound | Manufacturing process | HPLC, LC-MS |
| Oxidation Products | Degradation | HPLC-UV, LC-MS |
Computational and Theoretical Investigations
Molecular Modeling of Sorbitan (B8754009), mono-10-undecenoate Conformation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a surfactant like Sorbitan, mono-10-undecenoate, understanding its three-dimensional structure and conformational flexibility is crucial as this dictates its packing at interfaces and self-assembly in solution.
Quantum chemistry methods, based on the principles of quantum mechanics, are employed to calculate the electronic structure of a molecule, from which its geometry, energy, and other properties can be derived. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.
For this compound, a key area of conformational freedom lies in the rotation around the various single bonds within the sorbitan headgroup and the undecenoate tail. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to construct a potential energy surface by systematically rotating these bonds. The minima on this surface correspond to stable conformers. The results of such an analysis would reveal the most likely shapes the molecule adopts in different environments. For instance, in aqueous solution, the molecule would likely adopt a conformation where the hydrophobic tail is extended, while the hydrophilic sorbitan headgroup is exposed to the water.
While specific data for this compound is not published, studies on other surfactants demonstrate the utility of this approach. For example, quantum chemical calculations have been used to investigate the interaction of surfactant headgroups with water molecules, providing insights into the hydration shell and its influence on surfactant properties. up.ac.za
While quantum chemistry provides high accuracy, it is computationally expensive for large systems or long simulations. Molecular mechanics, which uses classical physics to model molecular systems, offers a more computationally efficient alternative. The accuracy of molecular mechanics simulations is highly dependent on the quality of the underlying potential energy function, known as the force field.
A force field is a set of parameters that describe the energy of a molecule as a function of the positions of its atoms. These parameters are typically derived from a combination of experimental data and high-level quantum chemistry calculations. For a novel molecule like this compound, a specific force field may need to be developed or an existing one validated. This process involves:
Parameterization of Bonded Terms: This includes defining equilibrium bond lengths, bond angles, and dihedral angles, along with the force constants that govern their vibrations and rotations. These are often fitted to match experimental data (e.g., from infrared spectroscopy) or quantum chemistry calculations.
Parameterization of Non-bonded Terms: This involves defining parameters for van der Waals interactions (e.g., Lennard-Jones potentials) and electrostatic interactions (atomic partial charges). Partial charges are typically derived from quantum chemical calculations of the molecular electrostatic potential.
The development of accurate force fields is crucial for reliable molecular dynamics simulations. nih.gov For surfactants, force fields like CHARMM and OPLS have been adapted and refined to better reproduce the properties of these amphiphilic molecules. nih.gov
Molecular Dynamics Simulations of Interfacial Behavior in Model Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes, such as surfactant adsorption at interfaces and self-assembly into micelles.
The primary function of a surfactant is to adsorb at interfaces and reduce interfacial tension. MD simulations can be used to model the behavior of this compound molecules at a model oil-water interface. A typical simulation setup would consist of a box containing a layer of water and a layer of a nonpolar solvent (to represent oil), with several surfactant molecules initially placed in either the water or oil phase.
Over the course of the simulation, the surfactant molecules would be observed to migrate to the interface and orient themselves with their hydrophilic sorbitan headgroups in the water phase and their hydrophobic undecenoate tails in the oil phase. Analysis of the simulation trajectory can provide valuable information, including:
Density Profiles: These show the distribution of water, oil, and surfactant molecules across the interface, revealing the structure and thickness of the interfacial layer.
Orientation of Surfactant Molecules: The tilt angle of the surfactant molecules with respect to the interface can be calculated, providing insight into the packing density.
Interfacial Tension: The reduction in interfacial tension upon surfactant adsorption can be calculated from the simulation, allowing for a direct comparison with experimental measurements.
Simulations of various nonionic surfactants at oil-water interfaces have provided detailed insights into their adsorption behavior and the factors influencing their efficiency. acs.org
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution spontaneously self-assemble into aggregates called micelles. MD simulations can be used to study the process of micellization and the structure of the resulting micelles.
A simulation to study the self-assembly of this compound would typically start with the surfactant molecules randomly distributed in a box of water. As the simulation progresses, the hydrophobic tails of the surfactant molecules would begin to associate with each other to minimize their contact with water, eventually leading to the formation of micelles with a hydrophobic core and a hydrophilic corona.
From these simulations, various properties of the micelles can be determined, such as:
Aggregation Number: The average number of surfactant molecules in a micelle.
Micelle Shape and Size: The geometry of the micelles (e.g., spherical, cylindrical) and their dimensions.
Hydration of the Headgroups: The extent to which the sorbitan headgroups are surrounded by water molecules.
Studies on other sorbitan esters have shown that the structure of the hydrophobic tail (e.g., length and presence of unsaturation) significantly influences their self-assembly behavior. frontiersin.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various electronic properties of molecules, which can in turn be used to understand their reactivity and intermolecular interactions.
For this compound, DFT calculations can provide insights into:
Molecular Orbitals: The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the regions of the molecule most likely to participate in chemical reactions or electron transfer processes.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding the interactions of the hydrophilic headgroup with water and other polar molecules.
Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, hardness, and softness, which provide a quantitative measure of the molecule's reactivity.
While specific DFT studies on this compound are not available, DFT has been successfully applied to other surfactant systems to understand their interaction with surfaces and other molecules at a fundamental electronic level. mdpi.comaljest.net For instance, DFT calculations have been used to study the adsorption of surfactants on mineral surfaces, providing insights into the binding mechanisms. aljest.net
The following table provides an illustrative example of the types of electronic properties that could be calculated for this compound using DFT, based on typical values for similar organic molecules.
Illustrative Table of DFT-Calculated Electronic Properties
| Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | 1.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | 7.7 eV |
Theoretical Frameworks for Predicting Systemic Interactions
While no specific studies on this compound are available, the systemic interactions of related sorbitan esters are often predicted using established theoretical frameworks. These models are designed to evaluate how a substance might be absorbed, distributed, metabolized, and excreted (ADME) by a biological system, as well as its potential toxicological effects.
Generally, these frameworks include Quantitative Structure-Activity Relationship (QSAR) models, which correlate the physicochemical properties of molecules with their biological activities. For a compound like this compound, a QSAR model would typically utilize molecular descriptors such as its hydrophobicity, molecular weight, and the presence of specific functional groups to predict its behavior.
Another relevant theoretical approach is molecular dynamics (MD) simulation. MD simulations can model the interaction of a compound with biological macromolecules, such as proteins and lipid membranes, at an atomic level. This can provide insights into potential binding affinities and mechanisms of action.
Physiologically Based Pharmacokinetic (PBPK) modeling is another powerful tool that could be theoretically applied. PBPK models simulate the movement and disposition of a chemical in different organs and tissues of the body, offering a more holistic prediction of its systemic effects.
It is important to emphasize that while these frameworks are well-established, their application to this compound remains hypothetical in the absence of dedicated research. The generation of specific data tables and detailed research findings for this compound would necessitate future in silico studies. Without such studies, any discussion of its systemic interactions remains speculative and based on the general properties of the broader class of sorbitan esters.
Environmental Impact and Bioremediation Potential
Biodegradation Pathways in Natural Systems
The primary mechanism for the environmental breakdown of sorbitan (B8754009) esters is biodegradation. epa.gov In natural systems, such as soil and water, microorganisms are capable of cleaving the ester bond that links the sorbitan head and the fatty acid tail. epa.gov This enzymatic hydrolysis results in the formation of sorbitan and 10-undecenoic acid. nih.gov
Studies on related sorbitan esters, such as sorbitan monolaurate and sorbitan monooleate, have demonstrated that they undergo moderate to high levels of biodegradation. epa.govkao.com For instance, sorbitan monolaurate has been shown to biodegrade by 54% in seawater over 28 days. nih.gov The resulting sorbitan and fatty acid components are then further metabolized by microorganisms. epa.govnih.gov
The table below summarizes the biodegradability of related compounds, providing an indication of the expected behavior of Sorbitan, mono-10-undecenoate.
Table 1: Biodegradation Data for Related Compounds
| Compound | Test System | Duration | Biodegradation Rate | Reference |
|---|---|---|---|---|
| Sorbitan Monolaurate | Seawater | 28 days | 54% | nih.gov |
| Sorbitan Monooleate | Not Specified | 28 days | 60-83% | epa.gov |
| Sorbitan, fatty acid C6-C10 tetraester | Not Specified | 28 days | Moderate | epa.gov |
Environmental Transformation and Persistence Studies
Sorbitan esters, as a group, are generally considered to have low persistence in the environment due to their susceptibility to biodegradation. kao.com They are characterized by low vapor pressure, making them non-volatile. epa.gov
Abiotic degradation processes such as hydrolysis and photolysis are not expected to be significant for sorbitan esters in soil or water. epa.gov Their persistence is therefore primarily dictated by the rate of microbial degradation. While specific studies on the persistence of this compound are limited, the available data on related compounds suggest it is unlikely to persist for long periods in most environments. kao.com
The lipophilic nature of the undecenoic acid tail suggests a potential for sorption to soil and sediment particles, which could influence its mobility and bioavailability for degradation. However, its ready biodegradability mitigates concerns about long-term accumulation. arkema.com
Strategies for Environmental Mitigation and Bioremediation
In the event of environmental contamination with this compound, bioremediation strategies leveraging its inherent biodegradability are the most viable approach.
Activated Sludge Treatment: In industrial and municipal wastewater treatment plants, activated sludge processes are highly effective at removing sorbitan esters. nih.govresearchgate.net The diverse microbial communities present in activated sludge can readily degrade these compounds, preventing their release into aquatic environments. nih.gov Studies on similar esters have shown high removal rates in such systems. nih.gov
Enhanced Bioremediation: For contaminated soils, enhancing the natural microbial degradation processes can be an effective mitigation strategy. This can involve optimizing conditions such as moisture, nutrient levels, and aeration to promote the growth and activity of indigenous microorganisms capable of degrading the surfactant. nih.gov The addition of biosurfactants has also been explored to increase the bioavailability of hydrophobic contaminants for microbial breakdown. nih.govcapes.gov.br
Phytoremediation: While a slower process, phytoremediation, which uses plants to remove, degrade, or contain environmental contaminants, could be a potential long-term strategy for shallow soil contamination. frontiersin.org However, its effectiveness would depend on the plant species and the specific environmental conditions.
The table below outlines potential mitigation and bioremediation strategies.
Table 2: Environmental Mitigation and Bioremediation Strategies
| Strategy | Description | Applicability | Reference |
|---|---|---|---|
| Activated Sludge Treatment | Utilization of microbial flocs in wastewater treatment to biodegrade the compound. | Industrial and municipal wastewater | nih.govresearchgate.net |
| Enhanced Bioremediation | Stimulation of indigenous microbial populations in soil to accelerate degradation. | Contaminated soil | nih.gov |
Lifecycle Assessment Considerations
A comprehensive lifecycle assessment (LCA) of this compound would evaluate its environmental impact from raw material acquisition to final disposal. nih.govresearchgate.net Key considerations for such an assessment include:
Raw Material Sourcing: The sorbitan component is derived from sorbitol, which can be sourced from renewable resources like corn or potatoes. huanachemical.com The 10-undecenoic acid is derived from castor oil, a non-edible vegetable oil, which is also a renewable feedstock. nih.govwikipedia.org The use of renewable, bio-based raw materials is a significant advantage from an environmental perspective compared to fossil fuel-derived surfactants. wikipedia.org
Manufacturing Process: The production of sorbitan esters involves an esterification reaction. shreechem.in The energy consumption and waste generation associated with this process would be critical factors in the LCA. reading.ac.uk Efforts to optimize the manufacturing process, such as using more efficient catalysts or reducing energy inputs, can significantly lower the environmental footprint. reading.ac.uk
End-of-Life: The ready biodegradability of this compound is a major positive factor in its end-of-life assessment. kao.comarkema.com Its ability to be broken down into harmless substances by microorganisms reduces its long-term environmental burden. nih.gov
Future Research Directions and Emerging Applications
Development of Novel Functional Derivatives for Specialty Applications
The presence of a terminal double bond in the 10-undecenoate moiety of Sorbitan (B8754009), mono-10-undecenoate makes it a polymerizable surfactant, or "surfmer." This reactive handle allows for its covalent incorporation into polymer chains, leading to the development of novel functional derivatives with tailored properties for specialty applications. researchgate.netrheologylab.comspecialchem.com
Future research is expected to focus on leveraging this polymerizability to create a new generation of materials. For instance, its incorporation into polymer matrices can lead to the development of functionalized polymers with built-in surface activity. mdpi.com This can be particularly useful in creating self-emulsifying polymers or materials with enhanced compatibility with other components in a blend.
One promising area is the synthesis of well-defined, functional nanoparticles. By acting as a reactive emulsifier in emulsion polymerization, Sorbitan, mono-10-undecenoate can be permanently anchored to the surface of polymer colloids, preventing its migration and improving the stability and performance of the final product, such as in coatings and adhesives. researchgate.net Research into the synthesis of epoxy-functional spherical nanoparticles using polymerization-induced self-assembly (PISA) has shown the potential of creating well-defined nanostructures with reactive surfaces. rsc.org
Furthermore, the double bond can be chemically modified through various reactions like thiol-ene chemistry, epoxidation, or metathesis to introduce a wide range of functional groups. This could lead to the creation of stimuli-responsive emulsions that can change their properties in response to external triggers like pH, temperature, or light, finding applications in drug delivery, smart coatings, and enhanced oil recovery. cinz.nz The synthesis of adamantane-functionalized polymers has demonstrated the potential of creating materials with tunable lower critical solution temperature (LCST) behavior through molecular recognition. nih.gov
A study on the synthesis of a chain-end functional di-sorbitan oleate (B1233923) monomer from renewable resources has already demonstrated the feasibility of creating precursors for bio-based polyurethanes. researchgate.net This approach could be adapted for this compound to create novel bio-based polyurethanes with unique properties.
Integration into Next-Generation Sustainable Technologies
The bio-based origin of this compound, derived from sorbitol and 10-undecenoic acid (which can be obtained from castor oil), makes it an attractive candidate for integration into next-generation sustainable technologies. rsc.org Its biodegradability and potentially lower environmental footprint compared to petroleum-based surfactants align with the principles of green chemistry.
A significant application area is in the formulation of bio-based products for the agri-food and pharmaceutical sectors. nih.gov For example, its emulsifying properties can be utilized in the creation of stable nanoemulsions for the delivery of bioactive compounds. Research has shown that the addition of sorbitan monooleate can improve the flow properties of biodiesel, suggesting a potential role for this compound in the biofuel industry. researchgate.netesdm.go.idresearchgate.net
In the realm of materials science, the use of methyl 10-undecenoate as a raw material for the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s highlights the potential of its derivatives in creating sustainable polymers. researchgate.netrsc.org These bio-based polymers could serve as environmentally friendly alternatives to conventional plastics in various applications, including packaging and textiles.
The development of green chemistry approaches for the synthesis of nanoparticles using plant extracts further underscores the potential for creating entirely bio-based and sustainable technological solutions. nih.gov this compound could play a crucial role as a stabilizer in such green synthetic processes.
Advancements in Green Synthesis Methodologies
The conventional chemical synthesis of sorbitan esters often involves high temperatures and the use of catalysts that can lead to by-products and colored impurities. Future research will increasingly focus on developing greener and more efficient synthesis methodologies for this compound.
Enzymatic synthesis using lipases has emerged as a promising alternative. erau.edu Lipase-catalyzed esterification offers several advantages, including high selectivity, milder reaction conditions, and reduced energy consumption, aligning with the principles of green chemistry. mdpi.comresearchgate.net Research on the lipase-catalyzed synthesis of various sugar esters has demonstrated the feasibility and potential of this approach. esdm.go.idmdpi.com
The optimization of enzymatic synthesis processes will be a key research area. This includes the screening of different lipases for higher activity and selectivity, the use of immobilized enzymes for easier recovery and reuse, and the optimization of reaction parameters such as temperature, solvent, and substrate ratio to maximize yield and purity. researchgate.netnih.govmdpi.comproject-incite.eunih.gov Studies on the enzymatic synthesis of fruit flavor esters and pentyl oleate have shown the effectiveness of response surface methodology (RSM) for process optimization. researchgate.netmdpi.com
Solvent-free reaction systems are also being explored to further enhance the green credentials of the synthesis process. project-incite.eu These advancements will not only lead to more sustainable production of this compound but also to products with higher purity and better performance characteristics. A patent on the enzymatic process for preparing sorbitan esters highlights the industrial interest in these green methodologies. osti.gov
Frontier Research in Interfacial and Colloidal Science
A deeper understanding of the interfacial and colloidal properties of this compound is crucial for optimizing its performance in various applications. cinz.nz Frontier research in this area will focus on characterizing its behavior at interfaces and in solution.
Key parameters to be investigated include its critical micelle concentration (CMC), surface tension, and interfacial tension at oil-water interfaces. researchgate.neterau.edunih.gov While data for similar sorbitan esters like sorbitan monooleate are available, specific measurements for this compound are needed to build a comprehensive understanding of its properties. osti.govnih.gov The study of the behavior of sorbitan surfactants at the water-oil interface with different hydrocarbons has shown that the nature of the oil phase significantly affects the interfacial properties. nih.gov
Interfacial rheology, which studies the flow and deformation of interfaces, will be another important research direction. rheologylab.comnih.govtaylorandfrancis.comanton-paar.com The viscoelastic properties of the interfacial film formed by this compound will determine the stability of emulsions and foams. nih.govtaylorandfrancis.com Research on the interfacial rheology of other non-ionic surfactants has shown that both the headgroup and the hydrophobic chain influence the interfacial properties. nih.gov
The polymerizable nature of this compound also opens up new avenues in colloidal science. The study of the colloidal properties of polymerizable surfactants and the resulting polymer colloids is an active area of research. researchgate.netcinz.nz Understanding how the polymerization process affects the colloidal stability and particle morphology is essential for designing advanced materials. researchgate.net
| Parameter | Sorbitan Monooleate (Span 80) | Expected Trend for this compound | Reference |
| Critical Micelle Concentration (CMC) | Higher than saturated counterparts | Potentially similar to or slightly higher than sorbitan monooleate due to unsaturation | nih.gov |
| Area per Molecule at CMC (Acmc) | Larger than saturated counterparts | Potentially large due to the undecenoate chain | nih.gov |
| Standard Free Energy of Micellization (ΔG°mic) | Less negative for shorter chains | Dependent on the balance of hydrophobicity and hydrophilicity | nih.gov |
| Standard Free Energy of Adsorption (ΔG°ad) | Slightly more negative for unsaturated chains | Potentially more negative, indicating spontaneous adsorption | nih.gov |
This table presents data for the related compound Sorbitan Monooleate and expected trends for this compound based on general surfactant principles.
Synergistic Research with Other Bio-based Materials
The combination of this compound with other bio-based materials holds significant promise for creating novel composites and formulations with enhanced properties. This synergistic approach can lead to materials that are not only sustainable but also exhibit superior performance compared to their individual components.
One area of interest is the blending of this compound with biodegradable polymers such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). As a bio-based surfactant, it can act as a compatibilizer in these polymer blends, improving their miscibility and mechanical properties. This could lead to the development of fully biodegradable packaging materials with improved flexibility and toughness.
Another exciting avenue is the combination with natural reinforcing agents like cellulose (B213188) nanocrystals (CNCs). mdpi.comresearchgate.netresearchgate.net The surfactant can aid in the dispersion of CNCs within a polymer matrix, leading to nanocomposites with significantly improved strength and barrier properties. The synergistic effect of hybridized cellulose nanocrystals and organically modified montmorillonite (B579905) in bionanocomposites has already demonstrated the potential of such hybrid systems. mdpi.com
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing sorbitan mono-10-undecenoate?
Methodological Answer:
Synthesis typically involves esterification of sorbitan with 10-undecenoic acid under controlled conditions (e.g., acid catalysis, reflux). Characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the ester bond and unsaturated chain .
- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) with a refractive index detector to assess purity .
- Mass Spectrometry (MS) for molecular weight validation.
Basic: How can researchers evaluate the surfactant properties of sorbitan mono-10-undecenoate in aqueous systems?
Methodological Answer:
- Surface Tension Measurements: Use a tensiometer (e.g., Du Noüy ring method) to determine critical micelle concentration (CMC) .
- Emulsification Studies: Conduct phase inversion temperature (PIT) experiments with oil-water systems to assess stability .
- Dynamic Light Scattering (DLS): Measure micelle size distribution in aqueous solutions .
Advanced: What methodologies are used to assess the environmental persistence and bioaccumulation potential of sorbitan esters like mono-10-undecenoate?
Methodological Answer:
- Biodegradation Tests: Follow OECD 301 guidelines (e.g., Closed Bottle Test) to evaluate inherent biodegradability .
- Bioaccumulation Factor (BCF): Use computational models (e.g., EPI Suite) or experimental fish uptake studies with radiolabeled compounds .
- Klimisch Scoring: Critically evaluate study quality for regulatory compliance (e.g., REACH criteria) .
Advanced: How can contradictions in biodegradation data for sorbitan esters be resolved?
Methodological Answer:
- Meta-Analysis: Compare datasets from OECD 301 (ready biodegradability) vs. OECD 302 (inherent biodegradability) to contextualize results .
- Experimental Replication: Standardize test conditions (e.g., inoculum source, temperature) to minimize variability .
- Sensitivity Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and assess data robustness .
Advanced: What experimental approaches elucidate structure-function relationships in sorbitan mono-10-undecenoate derivatives?
Methodological Answer:
- Synthetic Modification: Vary acyl chain length/unsaturation and compare surfactant efficacy via CMC and HLB values .
- Molecular Dynamics Simulations: Model interactions at oil-water interfaces to predict emulsification behavior .
- Thermogravimetric Analysis (TGA): Correlate thermal stability with structural features (e.g., unsaturated bonds) .
Basic: What protocols are used to assess the aquatic toxicity of sorbitan mono-10-undecenoate?
Methodological Answer:
- Acute Toxicity Tests: Follow OECD 202 (Daphnia magna immobilization) or OECD 203 (fish lethality) .
- Chronic Toxicity Assays: Conduct algal growth inhibition (OECD 201) over 72 hours to determine NOEC/LOEC values .
- QSAR Modeling: Predict toxicity endpoints using quantitative structure-activity relationships .
Advanced: How can researchers investigate interactions between sorbitan mono-10-undecenoate and other formulation components?
Methodological Answer:
- Compatibility Studies: Use differential scanning calorimetry (DSC) to detect phase separation or crystallization in multicomponent systems .
- Zeta Potential Measurements: Assess colloidal stability in the presence of electrolytes or polymers .
- Fractional Factorial Design: Systematically vary components (e.g., co-surfactants, oils) to identify synergistic/antagonistic effects .
Advanced: What experimental designs ensure reproducibility in stability studies of sorbitan mono-10-undecenoate under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing: Use Arrhenius kinetics (e.g., 40°C/75% RH for 6 months) to predict shelf-life .
- pH-Rate Profiling: Conduct hydrolysis studies at pH 3–9 to identify degradation pathways .
- Quality-by-Design (QbD): Apply DOE principles to optimize storage conditions and minimize batch variability .
Basic: What analytical techniques quantify sorbitan mono-10-undecenoate in complex matrices?
Methodological Answer:
- HPLC-UV/ELSD: Use a C18 column with isocratic elution (acetonitrile/water) for separation .
- Gas Chromatography (GC): Derivatize samples (e.g., silylation) to enhance volatility for quantification of fatty acid residues .
- Spectrophotometric Assays: Employ colorimetric methods (e.g., hydroxamic acid test for ester quantification) .
Advanced: How can isotopic labeling elucidate metabolic pathways of sorbitan mono-10-undecenoate in environmental systems?
Methodological Answer:
- ¹⁴C-Labeling: Track mineralization to CO₂ in biodegradation studies using scintillation counting .
- Stable Isotope Probing (SIP): Use ¹³C-labeled compounds to identify microbial consortia involved in degradation via DNA-SIP .
- Mass Balance Studies: Combine LC-MS/MS and radio-TLC to quantify metabolites and parent compound residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
